molecular formula C14H15N3O2S B2614190 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 864858-88-8

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2614190
CAS No.: 864858-88-8
M. Wt: 289.35
InChI Key: APIZEFQMQRXTOR-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by its complex molecular framework, which includes a thieno[2,3-c]pyridine core, a cyano group, and a cyclopropanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, leading to the disruption of microtubule dynamics and inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyridine derivatives and cyclopropanecarboxamide analogs. Examples include:

  • 2-[(pyridin-3′-yl)acrylamido]-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine .

Uniqueness

What sets N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide apart is its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for various research applications .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8(18)17-5-4-10-11(6-15)14(20-12(10)7-17)16-13(19)9-2-3-9/h9H,2-5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIZEFQMQRXTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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